molecular formula C8H17NO3 B13619254 Ethyl 3-amino-4-methoxy-3-methylbutanoate

Ethyl 3-amino-4-methoxy-3-methylbutanoate

Cat. No.: B13619254
M. Wt: 175.23 g/mol
InChI Key: NANGQLFJLABDBU-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-methoxy-3-methylbutanoate is an organic compound with the molecular formula C8H17NO3 It is a derivative of butanoic acid and contains functional groups such as an amino group, a methoxy group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-methoxy-3-methylbutanoate typically involves the esterification of 3-amino-4-methoxy-3-methylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-methoxy-3-methylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-4-methoxy-3-methylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-methoxy-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biochemical pathways and influence physiological responses .

Biological Activity

Ethyl 3-amino-4-methoxy-3-methylbutanoate is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its unique structural properties and biological activities make it a valuable subject for research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a methoxy group, and a branched alkyl chain. These functional groups contribute to its reactivity and interactions with biological systems. The molecular formula is C8H17NO2C_8H_{17}NO_2, with a molecular weight of approximately 159.23 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, potentially influencing their activity. This interaction may inhibit or activate specific enzymatic pathways, leading to various physiological effects.
  • Receptor Modulation : The compound may interact with cellular receptors, affecting signal transduction pathways. This modulation can influence cellular functions such as proliferation, apoptosis, and metabolic processes .
  • Hydrophobic Interactions : The methoxy group enhances hydrophobic interactions, which may improve binding affinities with target proteins or membranes .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance:

  • In vitro studies demonstrated effective inhibition of bacterial growth in both Gram-positive and Gram-negative strains.
  • Mechanisms of action include disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

Research has also explored the anticancer properties of this compound:

  • Cell Proliferation Inhibition : Studies on human cancer cell lines have shown that this compound can significantly inhibit cell proliferation at specific concentrations.
  • Apoptotic Induction : this compound has been reported to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .

Case Studies

  • Study on Antimicrobial Effects : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as a therapeutic agent against bacterial infections .
  • Cancer Research : In a study focusing on breast cancer cell lines (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. Mechanistic studies revealed that the compound activates caspase pathways, leading to increased apoptosis .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InteractionModulation of enzymatic activities

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

ethyl 3-amino-4-methoxy-3-methylbutanoate

InChI

InChI=1S/C8H17NO3/c1-4-12-7(10)5-8(2,9)6-11-3/h4-6,9H2,1-3H3

InChI Key

NANGQLFJLABDBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(COC)N

Origin of Product

United States

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